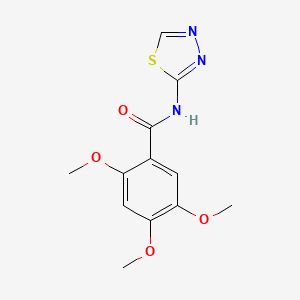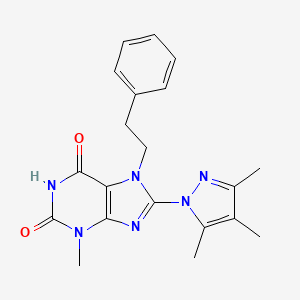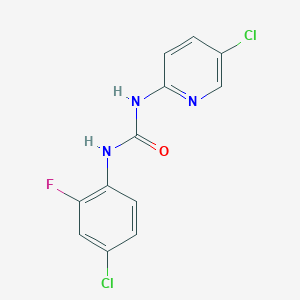
2,4,5-TRIMETHOXY-N~1~-(1,3,4-THIADIAZOL-2-YL)BENZAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,5-Trimethoxy-N~1~-(1,3,4-thiadiazol-2-yl)benzamide is a chemical compound that features a trimethoxyphenyl group and a thiadiazole moietyThe trimethoxyphenyl group is known for its presence in numerous biologically active molecules, while the thiadiazole ring is a versatile pharmacophore with diverse bioactivity effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-trimethoxy-N~1~-(1,3,4-thiadiazol-2-yl)benzamide typically involves the reaction of 2,4,5-trimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with hydrazine to yield the hydrazide. The hydrazide is subsequently treated with ammonium thiocyanate and a strong acid to form the thiadiazole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,4,5-Trimethoxy-N~1~-(1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The trimethoxyphenyl group can be oxidized under specific conditions to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to substitute the methoxy groups.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,4,5-Trimethoxy-N~1~-(1,3,4-thiadiazol-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It has shown potential as an anticancer agent by inhibiting tubulin polymerization and other molecular targets.
Antimicrobial Activity: The compound has demonstrated antifungal and antibacterial properties, making it a candidate for developing new antimicrobial agents.
Antiviral Activity: There are reports of its activity against viruses such as the acquired immunodeficiency syndrome virus and hepatitis C virus.
Anti-inflammatory and Neuroprotective Effects: The compound has been associated with anti-inflammatory and neuroprotective properties, indicating its potential in treating conditions like Alzheimer’s disease and depression.
Mechanism of Action
The mechanism of action of 2,4,5-trimethoxy-N~1~-(1,3,4-thiadiazol-2-yl)benzamide involves its interaction with various molecular targets:
Tubulin Polymerization Inhibition: The compound binds to the colchicine binding site on tubulin, preventing its polymerization and thus inhibiting cell division.
Enzyme Inhibition: It inhibits enzymes such as heat shock protein 90, thioredoxin reductase, and histone lysine-specific demethylase 1, which are involved in various cellular processes.
Receptor Modulation: The compound may also interact with receptors such as the platelet-derived growth factor receptor β, modulating signaling pathways involved in cell growth and survival.
Comparison with Similar Compounds
Similar Compounds
Colchicine: An anti-gout agent that also inhibits tubulin polymerization.
Podophyllotoxin: Used for treating external genital warts and also targets tubulin.
Trimetrexate and Trimethoprim: Inhibitors of dihydrofolate reductase with similar structural features.
Uniqueness
2,4,5-Trimethoxy-N~1~-(1,3,4-thiadiazol-2-yl)benzamide is unique due to the combination of the trimethoxyphenyl group and the thiadiazole ring, which imparts a wide range of biological activities. This combination allows the compound to target multiple molecular pathways, making it a versatile agent in medicinal chemistry .
Properties
IUPAC Name |
2,4,5-trimethoxy-N-(1,3,4-thiadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4S/c1-17-8-5-10(19-3)9(18-2)4-7(8)11(16)14-12-15-13-6-20-12/h4-6H,1-3H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBXJVMSPMUGMDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)NC2=NN=CS2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5E)-5-{3-bromo-5-ethoxy-4-[(2-methylbenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4828808.png)
![2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N-{4-[(PYRIDIN-2-YL)SULFAMOYL]PHENYL}ACETAMIDE](/img/structure/B4828815.png)
![4-(Piperidin-1-yl)-6-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1,3,5-triazin-2-amine](/img/structure/B4828823.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-fluorobenzamide](/img/structure/B4828829.png)

![isopropyl 2-[(2-cyano-3-{2-[(3-phenyl-2-propen-1-yl)oxy]phenyl}acryloyl)amino]-3-thiophenecarboxylate](/img/structure/B4828847.png)
![8-(3,5-dichlorobenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4828853.png)
![2-[(methylsulfonyl)(phenyl)amino]-N-3-pyridinylbutanamide](/img/structure/B4828880.png)
![methyl (5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-3-methyl-4-oxo-2-thioxo-1-imidazolidinyl)acetate](/img/structure/B4828891.png)
![2-[4-(acetylamino)phenoxy]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B4828898.png)
![N-({[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-(4-chlorophenyl)acrylamide](/img/structure/B4828903.png)
![N~2~-(3,4-dichlorophenyl)-N~1~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4828906.png)
![1-[(5-bromo-2-thienyl)carbonyl]-1H-pyrazole](/img/structure/B4828915.png)
